molecular formula C9H13NO3 B1364868 1-(4-Aminophenyl)propane-1,2,3-triol CAS No. 695191-72-1

1-(4-Aminophenyl)propane-1,2,3-triol

Cat. No.: B1364868
CAS No.: 695191-72-1
M. Wt: 183.2 g/mol
InChI Key: KKWRDXHQCFVSDH-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)propane-1,2,3-triol is an organic compound with the molecular formula C9H13NO3. It is characterized by the presence of an aminophenyl group attached to a propane-1,2,3-triol backbone. This compound is notable for its unique structure, which includes a primary amine and three hydroxyl groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

The synthesis of 1-(4-Aminophenyl)propane-1,2,3-triol can be achieved through several synthetic routes. One common method involves the reduction of 1-(4-Nitrophenyl)propane-1,2,3-triol using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired aminophenyl compound .

Industrial production methods may involve the use of more scalable processes, such as catalytic hydrogenation in a continuous flow reactor. This approach allows for the efficient production of large quantities of this compound with high purity and yield .

Chemical Reactions Analysis

1-(4-Aminophenyl)propane-1,2,3-triol undergoes a variety of chemical reactions due to its functional groups. Some of the key reactions include:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include oxidized or substituted derivatives of the original compound .

Scientific Research Applications

1-(4-Aminophenyl)propane-1,2,3-triol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)propane-1,2,3-triol is largely dependent on its functional groups. The amine group can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions. The hydroxyl groups can also participate in hydrogen bonding, influencing the compound’s solubility and reactivity .

Molecular targets and pathways involved in the compound’s effects include enzymes that catalyze oxidation-reduction reactions and receptors that mediate cellular responses to amine-containing molecules .

Comparison with Similar Compounds

1-(4-Aminophenyl)propane-1,2,3-triol can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of an aminophenyl group and three hydroxyl groups, which confer a distinct set of chemical properties and reactivities .

Biological Activity

1-(4-Aminophenyl)propane-1,2,3-triol, also known as 4-Amino-1-(3-hydroxy-1-propyl)benzene-1,2-diol, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • IUPAC Name: this compound
  • CAS Number: 695191-72-1
  • Molecular Formula: C9H13N1O3
  • Molecular Weight: 183.21 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to modulate enzyme activity and receptor interactions, impacting several physiological pathways. The presence of the amino group enhances its interaction with neurotransmitter systems, particularly those involved in pain and inflammation responses.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular systems. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. In vitro tests have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined in studies involving common bacterial strains such as Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study on Antioxidant Effects

A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced lipid peroxidation in rat liver homogenates. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for conditions related to oxidative stress .

Antimicrobial Efficacy Study

In a separate investigation reported in Frontiers in Microbiology, the compound was tested against clinical isolates of bacteria. The results showed that it inhibited bacterial growth effectively, suggesting its potential use as an alternative antibacterial agent . The study emphasized the need for further exploration into its mechanism of action and potential applications in clinical settings.

Properties

IUPAC Name

1-(4-aminophenyl)propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c10-7-3-1-6(2-4-7)9(13)8(12)5-11/h1-4,8-9,11-13H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWRDXHQCFVSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398265
Record name 1-(4-aminophenyl)propane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695191-72-1
Record name 1-(4-Aminophenyl)-1,2,3-propanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=695191-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-aminophenyl)propane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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